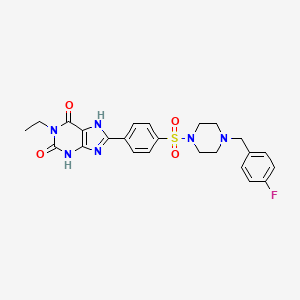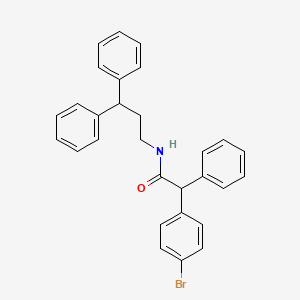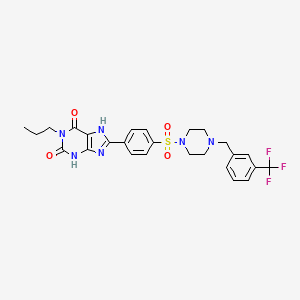
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves several steps. One common method includes the following steps:
Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions.
Formation of the purine core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves nucleophilic or electrophilic substitution reactions, often using halogenated precursors.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-target drug, particularly as an adenosine receptor antagonist.
Biological Research: Its interactions with various biological targets make it useful for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves its role as an adenosine receptor antagonist. It binds to adenosine receptors, blocking the action of adenosine, which is a neurotransmitter involved in various physiological processes. This blockade can modulate cardiovascular and neurological functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-8-phenylxanthine: Another adenosine receptor antagonist with similar pharmacological properties.
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and adenosine receptor antagonism.
Uniqueness
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is unique due to its multi-target activity, particularly its ability to block multiple adenosine receptor subtypes with high affinity and selectivity. This makes it a promising candidate for developing new therapeutic agents .
Properties
Molecular Formula |
C24H25FN6O4S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-ethyl-8-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-5-9-19(10-6-17)36(34,35)30-13-11-29(12-14-30)15-16-3-7-18(25)8-4-16/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
InChI Key |
AQZAJVBRYMBFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-1-methyl-1H-benzimidazole](/img/structure/B10793097.png)




![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793131.png)

![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzothiazole](/img/structure/B10793138.png)





